3-(3-Fluorophenyl)-5-nitrobenzoic acid
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Overview
Description
3-(3-Fluorophenyl)-5-nitrobenzoic acid is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a nitro group on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-5-nitrobenzoic acid typically involves the nitration of 3-(3-Fluorophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The benzoic acid moiety can be oxidized to form carboxylic acid derivatives using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 3-(3-Fluorophenyl)-5-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly in the context of fluorinated aromatic compounds.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-5-nitrobenzoic acid depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, influencing its biological activity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylacetic acid: Similar in structure but lacks the nitro group, which affects its reactivity and applications.
3-Fluorobenzeneboronic acid: Contains a boronic acid group instead of a nitro group, used in different chemical reactions and applications.
4-Fluorophenylboronic acid: Similar fluorinated aromatic compound with different substitution patterns, leading to varied chemical properties and uses.
Uniqueness
3-(3-Fluorophenyl)-5-nitrobenzoic acid is unique due to the combination of a fluorine atom and a nitro group on the aromatic ring. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry. The presence of both electron-withdrawing groups influences the compound’s electronic properties, making it a valuable intermediate in organic synthesis and a candidate for biological studies.
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(6-9)15(18)19/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGWTOSTMMNQKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673405 |
Source
|
Record name | 3'-Fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214381-81-3 |
Source
|
Record name | 3'-Fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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